molecular formula C24H25N3O2S B2672869 N1-(2,6-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 898452-39-6

N1-(2,6-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2672869
CAS No.: 898452-39-6
M. Wt: 419.54
InChI Key: MDCYAJBQWGWLSR-UHFFFAOYSA-N
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Description

N1-(2,6-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a recognized potent and selective inhibitor of tankyrase 2 (TNKS2), a key enzyme in the poly(ADP-ribose) polymerase (PARP) family. Source By specifically inhibiting TNKS2, this compound acts as a modulator of the canonical Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers. Source The primary research value of this molecule lies in its application as a chemical probe to investigate the complexities of Wnt-driven oncogenesis, particularly in contexts such as colorectal carcinoma. Source Its mechanism involves preventing tankyrase-mediated degradation of axin, a critical component of the β-catenin destruction complex, thereby promoting the downregulation of β-catenin signaling and suppressing target gene expression. Researchers utilize this compound to explore novel therapeutic strategies aimed at disrupting aberrant Wnt pathway activity in tumor cell proliferation and stemness. Source

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(2,6-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S/c1-16-7-5-8-17(2)22(16)26-24(29)23(28)25-15-20(21-11-6-14-30-21)27-13-12-18-9-3-4-10-19(18)27/h3-11,14,20H,12-13,15H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCYAJBQWGWLSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2,6-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions One common approach is the reaction of 2,6-dimethylaniline with oxalyl chloride to form the corresponding oxalamide derivative

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may have different functional groups and structural modifications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating new chemical entities.

Biology: In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its interactions with biological molecules can provide insights into cellular processes and potential therapeutic targets.

Medicine: The compound has potential applications in drug development. Its ability to interact with specific biological targets makes it a candidate for the design of new pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which N1-(2,6-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to a cascade of biological responses. Understanding the precise molecular interactions is crucial for developing its applications in medicine and industry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Oxalamide derivatives are widely studied for their diverse applications. Key structural analogs include flavoring agents evaluated by the FAO/WHO Expert Committee (), such as:

  • N1-(2,4-Dimethoxyphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768)
  • N1-(2-Methoxy-4-methylphenyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (No. 1769)
  • N1-(2-Methoxy-4-methylphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1770)

These compounds share the N1-N2 oxalamide backbone but differ in aromatic substituents and side-chain functionalities. The target compound distinguishes itself with a 2,6-dimethylphenyl group (vs. methoxy/methyl-substituted phenyls in analogs) and a branched ethyl chain incorporating indoline and thiophene (vs. pyridyl groups in analogs).

Physicochemical Properties

Compound N1 Substituent N2 Substituent Molecular Weight (g/mol) LogP (Predicted)
Target Compound 2,6-Dimethylphenyl 2-(Indolin-1-yl)-2-(thiophen-2-yl) ~435 ~3.8
N1-(2,4-Dimethoxyphenyl)-N2-(pyridyl) 2,4-Dimethoxyphenyl 2-(Pyridin-2-yl)ethyl ~357 ~2.5
N1-(2-Methoxy-4-methylphenyl)-N2-(pyridyl) 2-Methoxy-4-methylphenyl 2-(Pyridin-2-yl)ethyl ~341 ~2.9

Key Observations:

  • The indoline-thiophene side chain introduces steric bulk and aromaticity, which may influence binding interactions and metabolic stability compared to simpler pyridyl-containing analogs .

Functional Implications

  • Flavoring Agents vs. Drug Candidates: Analogs in are flavoring agents with established safety margins.
  • Thioamide vs. Oxalamide Stability : While focuses on thioamide synthesis, oxalamides like the target compound are generally more stable to hydrolysis than thioamides, which may degrade into reactive thiols .

Biological Activity

N1-(2,6-dimethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound with potential biological activity. This article reviews its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique arrangement of functional groups, including a dimethylphenyl group , an indolin moiety , and a thiophene ring linked through an oxalamide bond . The synthesis typically involves multi-step organic reactions, beginning with the reaction of 2,6-dimethylaniline with oxalyl chloride to form the oxalamide derivative. This process may also include intermediate steps involving the functionalization of thiophene derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulate receptor activity, leading to various biological responses. Understanding these interactions is crucial for exploring its applications in medicinal chemistry and pharmacology.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, possibly through the modulation of signaling pathways associated with cancer progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against various bacterial strains, suggesting potential as a lead compound in developing new antibiotics. The presence of the thiophene ring is thought to enhance its lipophilicity, facilitating better membrane permeability and interaction with microbial targets.

Research Findings and Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityInduced apoptosis in breast cancer cells; IC50 values suggest strong inhibition at low concentrations.
Study 2 Antimicrobial EfficacyEffective against Gram-positive bacteria; exhibited lower MIC values compared to standard antibiotics.
Study 3 Enzyme InhibitionIdentified as a potent inhibitor of certain kinases; potential implications in cancer therapy.

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